![molecular formula C13H12O3 B5880723 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. Coumarin has been widely studied due to its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Coumarin has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized through various methods. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for the study of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential anticancer effects of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, the potential use of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one as a natural food preservative is an area of interest, as it has been shown to have antimicrobial effects against various foodborne pathogens. Finally, the investigation of the potential neuroprotective effects of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is an area of interest, as it has been shown to have acetylcholinesterase inhibitory activity, which is involved in the regulation of cognitive function.
Métodos De Síntesis
Coumarin can be synthesized through various methods, such as the Pechmann condensation reaction, Perkin reaction, and Wittig reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction of salicylaldehyde with a β-keto ester in the presence of an acid catalyst. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.
Aplicaciones Científicas De Investigación
Coumarin has been widely studied for its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.
Propiedades
IUPAC Name |
7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(2)8-15-11-5-3-10-4-6-13(14)16-12(10)7-11/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIJXQZJGQQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)
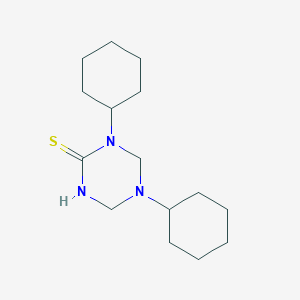
![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)
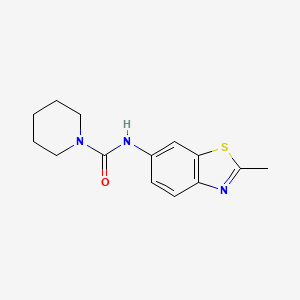
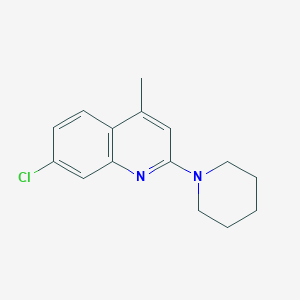
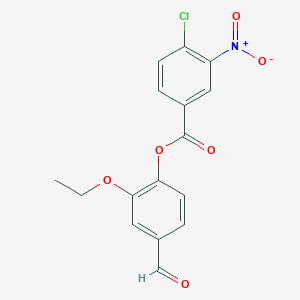
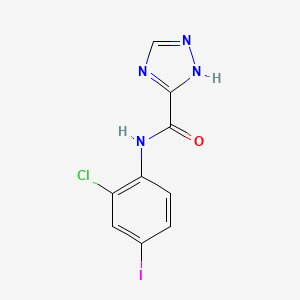
![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
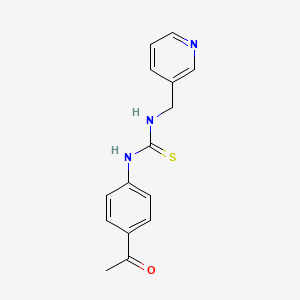
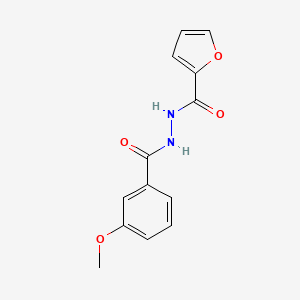
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)